molecular formula C20H40O2 B14254602 6-Ethyloctadecanoic acid CAS No. 185405-57-6

6-Ethyloctadecanoic acid

Cat. No.: B14254602
CAS No.: 185405-57-6
M. Wt: 312.5 g/mol
InChI Key: OUOJKSCAHHOPME-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-ethyloctadecanoic acid typically involves the alkylation of octadecanoic acid. One common method is the Friedel-Crafts alkylation, where octadecanoic acid is reacted with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, leading to higher yields and purity. The process involves the same Friedel-Crafts alkylation but with optimized parameters for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 6-Ethyloctadecanoic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The ethyl group can be substituted with other alkyl or functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halogenation can be achieved using reagents like phosphorus tribromide (PBr3) or thionyl chloride (SOCl2).

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary alcohols.

    Substitution: Formation of various alkyl derivatives.

Scientific Research Applications

6-Ethyloctadecanoic acid has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules.

    Biology: It serves as a model compound for studying fatty acid metabolism and its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for metabolic disorders.

    Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-ethyloctadecanoic acid involves its interaction with cellular membranes and enzymes. It can modulate the fluidity of cell membranes and influence the activity of membrane-bound enzymes. Additionally, it may act as a ligand for certain nuclear receptors, affecting gene expression and metabolic pathways.

Comparison with Similar Compounds

    Octadecanoic acid (Stearic acid): Lacks the ethyl group, making it less hydrophobic.

    Eicosanoic acid (Arachidic acid): Has a longer carbon chain but no ethyl substitution.

    Hexadecanoic acid (Palmitic acid): Shorter carbon chain and no ethyl group.

Uniqueness: 6-Ethyloctadecanoic acid’s unique structure, with an ethyl group on the sixth carbon, imparts distinct physical and chemical properties. This makes it more hydrophobic compared to its analogs, influencing its behavior in biological systems and industrial applications.

Properties

CAS No.

185405-57-6

Molecular Formula

C20H40O2

Molecular Weight

312.5 g/mol

IUPAC Name

6-ethyloctadecanoic acid

InChI

InChI=1S/C20H40O2/c1-3-5-6-7-8-9-10-11-12-13-16-19(4-2)17-14-15-18-20(21)22/h19H,3-18H2,1-2H3,(H,21,22)

InChI Key

OUOJKSCAHHOPME-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC(CC)CCCCC(=O)O

Origin of Product

United States

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